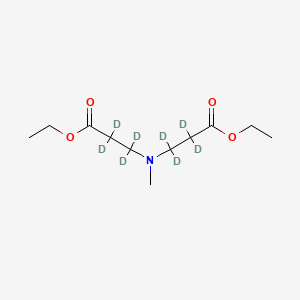

Di-beta-carbethoxyethyl-d8-methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

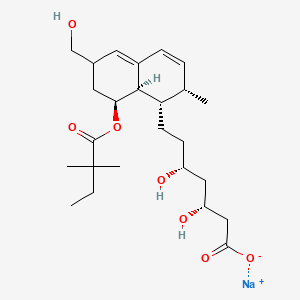

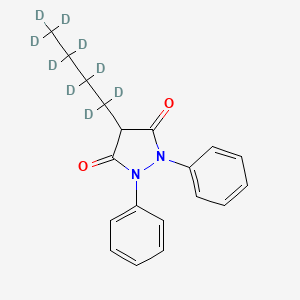

Di-beta-carbethoxyethyl-d8-methylamine, also known as N-(3-Ethoxy-3-oxopropyl)-N-methyl-β-alanine Ethyl Ester-d8, is a stable isotope-labelled compound . It has a molecular formula of C11H13D8NO4 and a molecular weight of 239.34 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 8 deuterium atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI key is OXZUPKSEIKZASL-COMRDEPKSA-N .Physical and Chemical Properties Analysis

This compound appears as an oil and is soluble in ethanol and methanol . It should be stored at -20°C .Applications De Recherche Scientifique

Scientific Research Applications of Compounds

Network Pharmacology and Natural Products

Compounds are studied for their therapeutic potentials using network pharmacology, which integrates drug, target protein, and disease networks. This approach is particularly valuable in understanding the multifaceted actions of natural products, offering insights into their mechanisms and interactions in treating diseases such as diabetes mellitus (DM) (Weiwei Li et al., 2017).

Diabetes and Diabetic Complications

Active ingredients from traditional Chinese medicine (TCM) and natural products are explored for their anti-diabetic properties and mechanisms. This includes studying the impact on insulin secretion, glucose metabolism, and the potential for reducing diabetic complications, utilizing polysaccharides, saponins, alkaloids, and other compound classes (Tian-Tian Zhang & Jian-Guo Jiang, 2012).

Biochemical and Toxicological Research

The biochemical pathways and toxicological profiles of compounds are critical in understanding their biological implications. Studies may focus on the interactions with cellular macromolecules and the potential for disease modulation, considering both therapeutic and adverse effects (M. Kalapos, 1999).

Incretin Action and Diabetes Treatment

Research into enhancing incretin action represents another facet where compounds are scrutinized for their potential in diabetes care. This includes evaluating the effects on insulin secretion and glucose homeostasis, with a focus on GLP-1 receptor agonists and DPP-IV inhibitors (D. Drucker, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2,2,3,3-tetradeuterio-3-[methyl-(1,1,2,2-tetradeuterio-3-ethoxy-3-oxopropyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-4-15-10(13)6-8-12(3)9-7-11(14)16-5-2/h4-9H2,1-3H3/i6D2,7D2,8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZUPKSEIKZASL-COMRDEPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C([2H])([2H])N(C)C([2H])([2H])C([2H])([2H])C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661908 |

Source

|

| Record name | Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189723-57-6 |

Source

|

| Record name | Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.